![molecular formula C12H16BrNZn B14881551 3-[(1-Piperidino)methyl]phenylZinc bromide](/img/structure/B14881551.png)
3-[(1-Piperidino)methyl]phenylZinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1-Piperidino)methyl]phenylzinc bromide, 0.25 M in THF: is an organozinc compound used in various chemical reactions, particularly in organic synthesis. This compound is a solution of this compound in tetrahydrofuran (THF) at a concentration of 0.25 M. It is known for its reactivity and utility in forming carbon-carbon bonds, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 3-[(1-Piperidino)methyl]phenylzinc bromide typically involves the reaction of 3-[(1-Piperidino)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
3-[(1-Piperidino)methyl]bromobenzene+Zn→3-[(1-Piperidino)methyl]phenylzinc bromide
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors with precise control over temperature, pressure, and inert atmosphere. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: 3-[(1-Piperidino)methyl]phenylzinc bromide undergoes various types of reactions, including:
Nucleophilic substitution: Reacts with electrophiles to form new carbon-carbon bonds.
Oxidation and reduction: Can participate in redox reactions under specific conditions.
Coupling reactions: Often used in cross-coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Electrophiles: Such as alkyl halides, acyl halides, and epoxides.
Catalysts: Palladium or nickel catalysts are commonly used in coupling reactions.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound.
Major Products: The major products formed from these reactions depend on the specific electrophile used. For example, reacting with an alkyl halide can yield a substituted benzene derivative.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Cross-Coupling Reactions: Valuable in forming biaryl compounds, which are important in material science and drug development.
Biology and Medicine:
Drug Development: Utilized in the synthesis of intermediates for pharmaceutical compounds.
Bioconjugation: Can be used to modify biomolecules for research purposes.
Industry:
Material Science: Employed in the synthesis of polymers and advanced materials.
Agrochemicals: Used in the production of pesticides and herbicides.
Mechanism of Action
The mechanism by which 3-[(1-Piperidino)methyl]phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo nucleophilic attack on electrophiles, leading to the formation of new carbon-carbon bonds. The presence of the piperidino group enhances the stability and reactivity of the organozinc compound, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
3-[(1-Piperidinylmethyl)phenyl]magnesium bromide: Another organometallic compound used in similar reactions.
3-[(2,2,6,6-Tetramethyl-1-piperidino)methyl]phenylzinc bromide: A structurally similar compound with different substituents on the piperidino group.
Uniqueness: 3-[(1-Piperidino)methyl]phenylzinc bromide is unique due to its specific reactivity and stability, which are influenced by the piperidino group. This makes it particularly useful in reactions requiring high selectivity and efficiency.
Properties
Molecular Formula |
C12H16BrNZn |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
bromozinc(1+);1-(phenylmethyl)piperidine |
InChI |
InChI=1S/C12H16N.BrH.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h1,3,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 |
InChI Key |
RJZIPPZTOIWJTB-UHFFFAOYSA-M |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C[C-]=C2.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



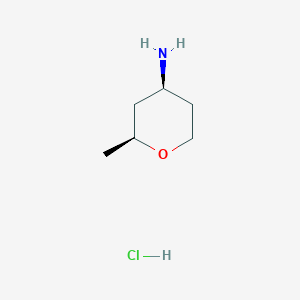

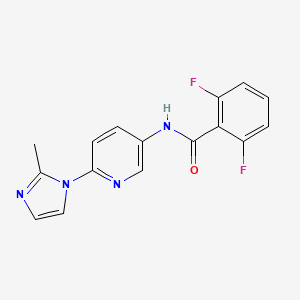
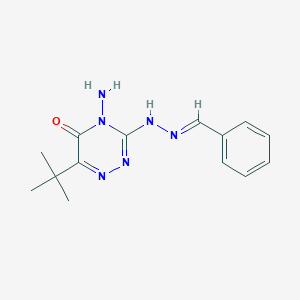
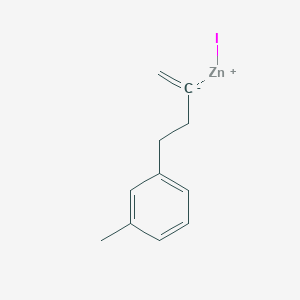
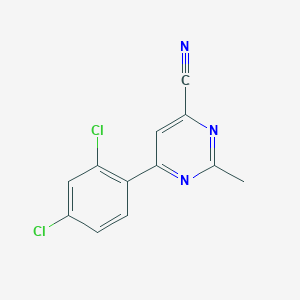

![5,6-dihydro-4H-cyclopenta[c]furan-5-ol](/img/structure/B14881530.png)
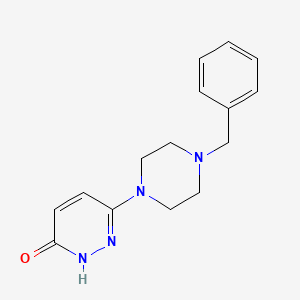
![2-(prop-2-en-1-ylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B14881548.png)
![(E)-5-(2,3-dimethoxybenzylidene)-2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14881556.png)
![(2Z)-3-{2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B14881558.png)
![2-((6-(azepan-1-yl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)ethanol](/img/structure/B14881560.png)
